(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
Overview
Description
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and halogenated phenyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Halogenation: The phenyl ring is halogenated using appropriate halogenating agents such as iodine and chlorine.
Condensation Reaction: The final step involves the condensation of the halogenated thiazole with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the halogenated phenyl rings, potentially leading to dehalogenation.
Substitution: The halogen atoms on the phenyl rings can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Probes: It serves as a chemical probe to study the structure-activity relationship of thiazole derivatives.
Industrial Applications: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one
- 2-(2-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one
- 2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one
Uniqueness
The uniqueness of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE lies in its dual halogenation (chlorine and iodine) on the phenyl ring, which can influence its reactivity and biological activity. This dual halogenation may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIN2OS/c1-22(2)13-6-3-11(4-7-13)9-16-18(23)24-17(21-16)14-10-12(20)5-8-15(14)19/h3-10H,1-2H3/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQLDMWLIYGGCU-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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